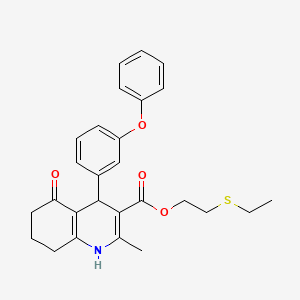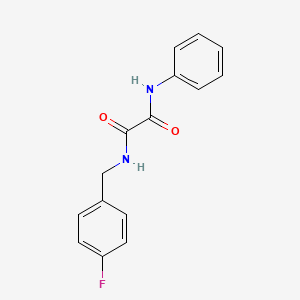![molecular formula C19H25N3O3 B5120024 N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B5120024.png)
N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide, also known as DPI, is a potent inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in various cells. DPI is widely used in scientific research to study the role of ROS in various physiological and pathological processes.
Mécanisme D'action
N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide inhibits NADPH oxidase, an enzyme that produces ROS in various cells. NADPH oxidase is a multi-subunit enzyme complex that is activated by various stimuli, including cytokines, growth factors, and bacterial products. This compound inhibits the activity of NADPH oxidase by binding to its flavoprotein subunit and preventing electron transfer from NADPH to oxygen, which is required for ROS production.
Biochemical and Physiological Effects:
This compound has been shown to inhibit ROS production in various cells, which has several biochemical and physiological effects. This compound has been shown to inhibit the activation of various signaling pathways that are involved in inflammation, cell proliferation, and apoptosis. This compound has also been shown to inhibit the expression of various pro-inflammatory cytokines, adhesion molecules, and chemokines. This compound has been used to study the role of ROS in various physiological and pathological processes, including inflammation, atherosclerosis, hypertension, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has several advantages for lab experiments. This compound is a potent and specific inhibitor of NADPH oxidase, which allows for the selective inhibition of ROS production in various cells. This compound has been shown to be effective in various cell types and animal models, which makes it a versatile tool for studying the role of ROS in various physiological and pathological processes. However, this compound also has some limitations for lab experiments. This compound can be toxic to cells at high concentrations, which can affect the interpretation of the results. This compound can also inhibit other enzymes that are involved in electron transfer, which can affect the specificity of the inhibitor.
Orientations Futures
For research include the development of more specific inhibitors of NADPH oxidase, the identification of new signaling pathways that are involved in ROS production, and the use of N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide in clinical trials to study its therapeutic potential in various diseases.
Méthodes De Synthèse
N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can be synthesized by the reaction of 1H-indole-3-carboxylic acid with diethyl oxalate, followed by the reaction of the resulting product with isopropylamine and ethyl chloroformate. The final product is obtained after purification by column chromatography. This synthesis method has been described in detail in several scientific publications.
Applications De Recherche Scientifique
N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is widely used in scientific research to study the role of ROS in various physiological and pathological processes. This compound has been shown to inhibit ROS production in various cells, including neutrophils, macrophages, and endothelial cells. This compound has been used to study the role of ROS in inflammation, atherosclerosis, hypertension, and cancer.
Propriétés
IUPAC Name |
N,N-diethyl-2-oxo-2-[1-[2-oxo-2-(propan-2-ylamino)ethyl]indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-5-21(6-2)19(25)18(24)15-11-22(12-17(23)20-13(3)4)16-10-8-7-9-14(15)16/h7-11,13H,5-6,12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCHKFMYZHDVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5119949.png)
![2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5119953.png)
![N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride](/img/structure/B5119955.png)
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)
![lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119988.png)

![ethyl 1-[(2-{[butyl(methyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5119996.png)
![isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5119999.png)


